molecular formula C11H15NO2 B14077207 1-(2-Amino-3-ethoxyphenyl)propan-2-one

1-(2-Amino-3-ethoxyphenyl)propan-2-one

Katalognummer: B14077207
Molekulargewicht: 193.24 g/mol
InChI-Schlüssel: NABCCESDGLXEGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Amino-3-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound is characterized by the presence of an amino group, an ethoxy group, and a ketone functional group attached to a benzene ring

Vorbereitungsmethoden

The synthesis of 1-(2-Amino-3-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-ethoxybenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by reduction to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Analyse Chemischer Reaktionen

1-(2-Amino-3-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Amino-3-ethoxyphenyl)propan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Amino-3-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Amino-3-ethoxyphenyl)propan-2-one can be compared with other similar compounds, such as:

    1-(2-Amino-3-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(2-Amino-3-ethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H15NO2

Molekulargewicht

193.24 g/mol

IUPAC-Name

1-(2-amino-3-ethoxyphenyl)propan-2-one

InChI

InChI=1S/C11H15NO2/c1-3-14-10-6-4-5-9(11(10)12)7-8(2)13/h4-6H,3,7,12H2,1-2H3

InChI-Schlüssel

NABCCESDGLXEGJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC(=C1N)CC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.